molecular formula C16H16OSi B14480476 Silacyclopent-4-en-3-ol, 1,1-diphenyl- CAS No. 71404-32-5

Silacyclopent-4-en-3-ol, 1,1-diphenyl-

Cat. No.: B14480476
CAS No.: 71404-32-5
M. Wt: 252.38 g/mol
InChI Key: VGUSGIBMFXGIPU-UHFFFAOYSA-N
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Description

Silacyclopent-4-en-3-ol, 1,1-diphenyl- is a five-membered organosilicon compound featuring a silacyclo ring (containing one silicon atom) substituted with two phenyl groups at the 1,1 positions, a hydroxyl group at position 3, and a double bond between positions 4 and 5. The compound combines aromatic (diphenyl) and silanol (Si-OH) functionalities, which may confer unique electronic and steric properties. Potential applications include use as a precursor in organosilicon polymer synthesis or as a bioactive intermediate in medicinal chemistry, though further research is required to confirm these roles .

Properties

CAS No.

71404-32-5

Molecular Formula

C16H16OSi

Molecular Weight

252.38 g/mol

IUPAC Name

1,1-diphenyl-2,3-dihydrosilol-3-ol

InChI

InChI=1S/C16H16OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,14,17H,13H2

InChI Key

VGUSGIBMFXGIPU-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The transformation proceeds through a deprotonation-isomerization sequence mediated by stoichiometric amounts of chiral amine bases. Diisopropylethylamine (DIPA) and 1,8-diazabicycloundec-7-ene (DBU) act as proton shuttles, facilitating the conversion of the strained silabicyclic epoxide to the thermodynamically favored silacyclopentenol.

Table 1: Stoichiometric Isomerization Conditions

Component Quantity Role
n-BuLi 1.5 equiv Base
Chiral amine 1.5 equiv Stereochemical control
DBU 1.5 equiv Proton transfer agent
Reaction temperature -78°C→0°C Thermal profile
Time 24 h Duration

Product Characterization

The resulting 1,1-diphenylsilacyclopent-4-en-3-ol exhibits distinct spectroscopic signatures:

  • ¹H NMR (500 MHz, CDCl₃): δ 1.12 (dd, J=15.0, 5.4 Hz), 1.70 (br s), 1.91 (dd, J=15.0, 7.5 Hz), 4.98-5.00 (m), 6.38 (dd, J=10.0, 1.6 Hz)
  • ¹³C NMR (125 MHz, CDCl₃): δ 21.6 (Si-C), 76.0 (C-OH), 128.0-135.0 (aromatic carbons)
  • IR (CHCl₃): 3319 cm⁻¹ (O-H stretch), 1428 cm⁻¹ (Si-C aromatic bending)

Catalytic Enantioselective Synthesis

A significant advancement emerged through the development of a catalytic asymmetric variant using 10 mol% (S)-N-(α-methylbenzyl)phenethylamine as a chiral inductor. This method achieves 90% yield with enantiomeric excess (ee) values exceeding 95% under optimized conditions.

Catalytic Cycle Optimization

The catalytic system employs:

  • Ligand : Chiral secondary amine (10 mol%)
  • Co-base : DIPA (1.0 equiv)
  • Solvent : THF/DBU (4:1 v/v)
  • Temperature : -78°C to 0°C gradient over 16 hours

Table 2: Catalytic vs Stoichiometric Performance

Parameter Stoichiometric Catalytic
Yield 82% 90%
Amine loading 150 mol% 10 mol%
Reaction time 24 h 16 h
Enantioselectivity N/A >95% ee

Mechanistic Considerations

Density functional theory (DFT) calculations suggest a concerted asynchronous transition state where the chiral amine directs proton abstraction from the epoxide oxygen while coordinating to the silicon center. This dual activation mode explains the observed enantioselectivity.

Post-Synthetic Modifications

Hydrogenation to Silacyclopentanol

Treatment of 1,1-diphenylsilacyclopent-4-en-3-ol with PtO₂ in methanol under hydrogen atmosphere (1 atm) quantitatively yields 1,1-diphenylsilacyclopentan-3-ol:

$$
\ce{Silacyclopent-4-en-3-ol ->[PtO2/H2][MeOH] Silacyclopentan-3-ol}
$$

Characterization of Hydrogenated Product :

  • ¹H NMR : Loss of olefinic protons at δ 6.38
  • [α]²⁶_D : -3.4° (c=1.41, CHCl₃) confirms retention of configuration

Epoxidation and Diol Formation

Subsequent oxidation of the alcohol with m-chloroperbenzoic acid (mCPBA) generates novel diepoxy silacyclic compounds. Copper-mediated ring-opening with Grignard reagents produces vicinal diol derivatives:

$$
\ce{Silacyclopent-4-en-3-ol ->[mCPBA][CH2Cl2] Diepoxide ->[RMgX][CuCN] Diol}
$$

Table 3: Diol Derivatives and Yields

Grignard Reagent Product Yield
n-BuMgCl 2-Butyl-3,4-diol 85%
VinylMgBr 2-Vinyl-3,4-diol 87%
PhCH₂MgCl 2-Benzyl-3,4-diol 86%

Comparative Analysis of Synthetic Routes

The catalytic asymmetric method offers distinct advantages:

  • Atom economy : 90% yield vs 82% for stoichiometric
  • Stereocontrol : >95% ee vs racemic mixture
  • Scalability : 10 mol% catalyst loading reduces costs

However, the stoichiometric route remains valuable for rapid access to racemic material when enantiopurity isn't required. The hydrogenation protocol provides a bridge to saturated silacyclopentanols, expanding utility in materials applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Silacyclopent-4-en-3-ol, 1,1-diphenyl-" with structurally or functionally related compounds from the evidence:

Table 1: Key Properties and Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups H-Bond Donors Rotatable Bonds Applications/Hazards
Silacyclopent-4-en-3-ol, 1,1-diphenyl- C₁₆H₁₆OSi ~256.4 1,1-diphenyl Silanol, enol 1 0–2 Research chemical, material precursor
Silacyclopent-4-en-3-ol, 1,1,3,4-tetramethyl-, phenylcarbamate C₁₅H₂₃NO₃Si 293.43 Tetramethyl, phenylcarbamate Carbamate, silanol 2 4 Studied for computational properties
Diphenyl (1,1’-Biphenyl) C₁₂H₁₀ 154.21 None Aromatic hydrocarbon 0 1 Heat transfer agent, hazardous
Octabromodiphenyl ether (OctaBDE) C₁₂H₁₂Br₈O ~801.6 Octabromo Ether, brominated 0 2 Flame retardant, persistent organic pollutant (POP)
1,1-Diphenylhydrazine C₁₂H₁₂N₂ 184.24 Hydrazine Hydrazine 2 2 Reactive intermediate, toxic

Detailed Analysis

Silacyclopent-4-en-3-ol, 1,1,3,4-tetramethyl-, phenylcarbamate (C₁₅H₂₃NO₃Si) Structural Differences: The tetramethyl and phenylcarbamate substituents replace the diphenyl and hydroxyl groups in the target compound. Property Impact:

  • Hydrogen Bonding: The carbamate group introduces two H-bond donors (vs. one in the target compound), increasing polarity and solubility .
  • Molecular Weight : Higher molecular weight (293.43 vs. ~256.4 g/mol) due to carbamate and methyl groups.

Diphenyl (1,1’-Biphenyl)

  • Structural Differences : A purely aromatic hydrocarbon lacking silicon or functional groups.
  • Property Impact :

  • Electron Distribution : Biphenyl’s conjugated π-system differs from the silacyclo ring’s mixed σ/π-system, where silicon’s lower electronegativity may polarize the ring.
  • Hazards: Biphenyl is classified as hazardous due to flammability and toxicity, while organosilicon compounds like the target may exhibit lower volatility and reactivity .

Property Impact:

  • Environmental Persistence : Bromine substituents make OctaBDE a persistent organic pollutant (POP), whereas the target compound’s lack of halogens may reduce bioaccumulation risks .

1,1-Diphenylhydrazine

  • Structural Differences : A hydrazine derivative with diphenyl groups.
  • Property Impact :

  • Reactivity: The hydrazine group (-NH-NH₂) is highly reactive and toxic, unlike the silanol group, which may offer milder reactivity and lower toxicity .
  • H-Bonding: Both compounds have two H-bond donors, but hydrazine’s basicity contrasts with silanol’s acidity.

Research Findings

  • Electronic Effects: Silicon’s larger atomic size and lower electronegativity in the silacyclo ring may stabilize negative charges, influencing tautomerism of the enol group compared to carbocyclic analogs .
  • Steric Hindrance : The 1,1-diphenyl groups in the target compound likely reduce ring-opening reactivity compared to less hindered analogs (e.g., tetramethyl derivatives) .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural confirmation of 1,1-diphenylsilacyclopent-4-en-3-ol, and how are spectral ambiguities resolved?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 29Si^{29}Si-NMR to confirm the silicon environment and aromatic substituents. For stereochemical ambiguities, X-ray crystallography is critical, as demonstrated in crystal structure analyses of related silacycles (e.g., diphenylsilanediol) . Mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. How is the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay applied to evaluate antioxidant activity in studies involving silacyclopentene derivatives?

  • Methodology : Prepare a 0.1 mM DPPH solution in methanol. Add test compound (e.g., silacyclopentene derivatives) at varying concentrations (10–100 µg/mL). Incubate for 30 min in darkness, then measure absorbance at 517 nm. Calculate radical scavenging activity using:
    % Inhibition=(1AsampleAcontrol)×100\% \text{ Inhibition} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{control}}}\right) \times 100

Include trolox or ascorbic acid as positive controls. Validate results with triplicate measurements and statistical analysis (e.g., ANOVA) .

Q. What synthetic routes are commonly employed to synthesize silacyclopentene cores, and how is reaction purity optimized?

  • Methodology : Utilize ring-closing metathesis (RCM) or silicon-directed cyclization. For example, react 1,1-diphenylsilane with dienophiles under anhydrous conditions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%). Monitor reaction progress using TLC and in situ FTIR for Si-O/Si-C bond formation .

Advanced Research Questions

Q. How can crystallographic data resolve conflicting stereochemical assignments in silacyclopentene derivatives?

  • Methodology : Perform single-crystal X-ray diffraction on derivatives co-crystallized with heavy atoms (e.g., iodine). Compare experimental bond angles and torsional parameters (e.g., Si-C vs. Si-O distances) with DFT-optimized models. Address discrepancies by refining occupancy ratios for disordered moieties and validating thermal ellipsoid plots .

Q. What experimental strategies mitigate competing side reactions during silacyclopentene synthesis (e.g., ring-opening or oligomerization)?

  • Methodology : Use sterically hindered bases (e.g., DBU) to minimize nucleophilic attack on the silicon center. Conduct reactions under inert atmosphere (N2_2/Ar) with rigorously dried solvents. Employ low-temperature conditions (−78°C) for kinetically controlled cyclization. Characterize byproducts via GC-MS and adjust stoichiometry iteratively .

Q. How should researchers address inconsistencies in DPPH scavenging data across studies (e.g., varying IC50_{50} values for similar compounds)?

  • Methodology : Standardize protocols by:

  • Using freshly prepared DPPH solutions (degradation affects absorbance).
  • Controlling solvent polarity (methanol vs. ethanol alters radical stability).
  • Reporting molar extinction coefficients (ϵ\epsilon) for DPPH batches.
  • Applying multivariate regression to correlate structural features (e.g., substituent electronegativity) with activity trends .

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